[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
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Overview
Description
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate: is a chemical compound that features a pyrazole ring attached to a benzylamine moiety, with the sulfate serving as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate typically involves the formation of the pyrazole ring followed by its attachment to a benzylamine group. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring . This intermediate can then be reacted with benzylamine under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the benzylamine moiety.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzylamine group.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyrazole-containing molecules on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrazole ring have shown promise in treating various diseases, including cancer and inflammatory conditions .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These compounds also contain a pyrazole ring and have shown antiproliferative effects on cancer cell lines.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally similar and have been studied for their synthetic strategies and biological activities.
Uniqueness: What sets [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate apart is its specific combination of the pyrazole ring with a benzylamine group, which may confer unique chemical and biological properties not observed in other pyrazole derivatives.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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